molecular formula C21H15F3N2O6S2 B11048407 Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Cat. No. B11048407
M. Wt: 512.5 g/mol
InChI Key: ABVKNCXIPTZTNJ-UHFFFAOYSA-N
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Description

Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate involves multiple steps, each requiring specific reagents and conditions The process typically starts with the preparation of the benzodioxole and benzothiophene intermediates, followed by their coupling through a series of reactions involving sulfanyl and amino groups

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzodioxole and benzothiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzodioxole and benzothiophene rings, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the trifluoroacetyl group can enhance binding affinity to certain proteins, while the benzodioxole and benzothiophene rings can interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,3-benzodioxol-5-yl (hydroxy)acetate
  • 6-Methyl-1,3-benzodioxol-5-yl acetic acid
  • 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoroacetyl group, in particular, enhances its binding affinity and stability, making it a valuable compound for various applications.

properties

Molecular Formula

C21H15F3N2O6S2

Molecular Weight

512.5 g/mol

IUPAC Name

methyl 6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-3-[(2,2,2-trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H15F3N2O6S2/c1-30-19(28)18-17(26-20(29)21(22,23)24)12-4-3-11(7-15(12)34-18)33-8-16(27)25-10-2-5-13-14(6-10)32-9-31-13/h2-7H,8-9H2,1H3,(H,25,27)(H,26,29)

InChI Key

ABVKNCXIPTZTNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4)NC(=O)C(F)(F)F

Origin of Product

United States

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